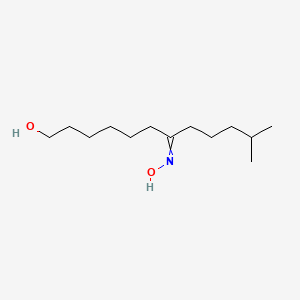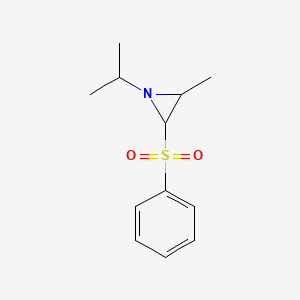![molecular formula C8H16NO5P B14510331 Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate CAS No. 62779-40-2](/img/structure/B14510331.png)
Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate typically involves the reaction of diethyl phosphite with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as chromatography may be employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, its phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with enzymatic processes .
Vergleich Mit ähnlichen Verbindungen
- Diethyl phosphite
- Dimethyl phosphite
- Diethyl [(methacryloyloxy)methyl]phosphonate
Comparison: Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate is unique due to its ethoxycarbonyl imino group, which imparts distinct chemical reactivity and biological activity compared to other phosphonates. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
62779-40-2 |
|---|---|
Molekularformel |
C8H16NO5P |
Molekulargewicht |
237.19 g/mol |
IUPAC-Name |
ethyl N-(diethoxyphosphorylmethylidene)carbamate |
InChI |
InChI=1S/C8H16NO5P/c1-4-12-8(10)9-7-15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
IIHWJHNFSCRSNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N=CP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)





![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)







